molecular formula C17H26BClN2O3 B2510919 1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 2246564-39-4

1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B2510919
CAS No.: 2246564-39-4
M. Wt: 352.67
InChI Key: SSXYWAMGTDQPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C17H26BClN2O3 and its molecular weight is 352.67. The purity is usually 95%.
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Scientific Research Applications

Urea Derivatives in Agriculture

Urea derivatives, such as urease inhibitors, play a crucial role in agriculture by enhancing the efficiency of urea fertilizers. They mitigate the adverse effects of ammonia volatilization, leading to improved nitrogen utilization by plants. Research has identified N-(n-butyl)thiophosphoric triamide (NBPT) as an effective urease inhibitor, reducing ammonia loss and improving fertilizer use efficiency (Bremner, 1995).

Biodegradation of Tert-Butyl Compounds

Studies on methyl tert-butyl ether (MTBE) degradation highlight the environmental impact of tert-butyl compounds. MTBE, a gasoline additive, poses contamination risks to water bodies. Biodegradation pathways involving aerobic and anaerobic processes have been explored, demonstrating that microorganisms can metabolize MTBE and related compounds, reducing their environmental footprint (Fiorenza & Rifai, 2003).

Chlorophenyl and Boron-Containing Compounds in Chemical Synthesis

Chlorophenyl groups are integral in the synthesis of pharmaceuticals and agrochemicals, offering reactive sites for coupling reactions critical in building complex molecules. Boron-containing compounds, such as those used in Suzuki coupling reactions, are pivotal in creating carbon-carbon bonds, facilitating the synthesis of a wide array of organic compounds. This highlights the importance of such functionalities in advancing chemical synthesis and material science research.

Urea-Based Sensors and Drug Design

Urea-based compounds have found applications in biosensors and drug design, leveraging their unique hydrogen bonding capabilities to create selective sensors and modulate drug-target interactions. Ureas have been incorporated into molecules displaying a broad range of bioactivities, underscoring their versatility in medicinal chemistry (Jagtap et al., 2017).

Properties

IUPAC Name

1-tert-butyl-3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BClN2O3/c1-15(2,3)21-14(22)20-13-10-11(8-9-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXYWAMGTDQPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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